Product packaging for L-Phenylalanine, N-(1-oxodecyl)-(Cat. No.:CAS No. 26060-97-9)

L-Phenylalanine, N-(1-oxodecyl)-

Cat. No.: B3050451
CAS No.: 26060-97-9
M. Wt: 319.4 g/mol
InChI Key: BPZWMTJHFOPXCT-KRWDZBQOSA-N
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Description

L-Phenylalanine, N-(1-oxodecyl)- is a chemically modified amino acid derivative of the essential amino acid L-phenylalanine, where the amino group has been acylated with a decanoyl chain (1-oxodecyl) . This modification creates a novel compound with a molecular formula of C21H33NO3, which is distinct from native phenylalanine and is supplied as a white to off-white powder with a stated purity of 99%, * suitable for use as a pharmaceutical intermediate or research chemical . As a derivative of L-phenylalanine, it is hypothesized to share some of the biochemical relevance of its parent compound, which is a known precursor to key neurotransmitters including dopamine, norepinephrine, and epinephrine, and plays a critical role in the phenylpropanoid pathway in plants . The specific attachment of the lipophilic 1-oxodecyl group is designed to alter the molecule's properties, potentially enhancing its membrane permeability or modifying its interaction with biological systems compared to the unmodified amino acid. Researchers may find value in investigating this compound for its potential applications in enzyme inhibition studies, given that L-phenylalanine itself can act as an antagonist at certain calcium channels and glutamate receptors , or as a building block for the synthesis of more complex bioactive molecules. The precise mechanism of action, metabolic fate, and full spectrum of research applications for L-Phenylalanine, N-(1-oxodecyl)- are subjects for further scientific investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. *

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29NO3 B3050451 L-Phenylalanine, N-(1-oxodecyl)- CAS No. 26060-97-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26060-97-9

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

(2S)-2-(decanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C19H29NO3/c1-2-3-4-5-6-7-11-14-18(21)20-17(19(22)23)15-16-12-9-8-10-13-16/h8-10,12-13,17H,2-7,11,14-15H2,1H3,(H,20,21)(H,22,23)/t17-/m0/s1

InChI Key

BPZWMTJHFOPXCT-KRWDZBQOSA-N

SMILES

CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

sequence

F

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of N 1 Oxodecyl L Phenylalanine Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides unparalleled insights into the molecular architecture of N-(1-Oxodecyl)-L-Phenylalanine, from its atomic connectivity to its three-dimensional conformation and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(1-Oxodecyl)-L-Phenylalanine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation and the assessment of sample purity. nsf.gov

In ¹H NMR, the spectrum of N-(1-Oxodecyl)-L-Phenylalanine is expected to show characteristic signals for the protons of the phenylalanine residue and the decanoyl chain. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The α-proton of the phenylalanine moiety is expected around δ 4.4-4.6 ppm, coupled to the adjacent β-protons which appear as a multiplet at approximately δ 2.8-3.1 ppm. The long aliphatic chain of the decanoyl group will present a series of overlapping multiplets for the methylene (B1212753) protons, with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the amide and carboxylic acid groups are expected to resonate at the downfield end of the spectrum, typically in the range of δ 170-175 ppm. The aromatic carbons of the phenyl ring will show signals between δ 125-140 ppm. The α-carbon of the phenylalanine residue is anticipated around δ 53-55 ppm, while the carbons of the decanoyl chain will produce a series of signals in the aliphatic region of the spectrum.

Quantitative NMR (qNMR) can be employed for the precise determination of purity by integrating the signals of the analyte against a certified reference standard. nsf.gov The presence of any impurities would be indicated by additional, unassigned signals in the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(1-Oxodecyl)-L-Phenylalanine

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl (aromatic)~7.2-7.4 (m)~125-140
α-CH (Phenylalanine)~4.4-4.6 (m)~53-55
β-CH₂ (Phenylalanine)~2.8-3.1 (m)~37-39
Amide NH~8.1-8.3 (d)-
Carboxyl OH~12.5 (s, br)-
C=O (Amide)-~172-174
C=O (Carboxylic Acid)-~173-175
α-CH₂ (Decanoyl)~2.1-2.3 (t)~36-38
(CH₂)₇ (Decanoyl)~1.2-1.6 (m)~22-32
CH₃ (Decanoyl)~0.8-0.9 (t)~14

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of N-(1-Oxodecyl)-L-Phenylalanine. Techniques such as electrospray ionization (ESI) are commonly used to generate gas-phase ions of the molecule with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

The fragmentation pattern of N-(1-Oxodecyl)-L-Phenylalanine, typically studied using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of deprotonated peptides containing phenylalanine often involves the elimination of neutral molecules. helixchrom.comnih.gov For N-(1-Oxodecyl)-L-Phenylalanine, common fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the phenylalanine moiety and the decanoyl chain. The loss of the benzyl (B1604629) group (C₇H₇) from the phenylalanine residue is also a characteristic fragmentation. helixchrom.comnih.gov

Table 2: Predicted Mass Spectrometry Fragments for N-(1-Oxodecyl)-L-Phenylalanine

m/z (Predicted)Fragment IdentityFragmentation Pathway
319.21[M+H]⁺Protonated molecule
318.20[M]⁺Molecular ion
274.19[M-COOH]⁺Loss of carboxyl group
166.09[Phenylalanine+H]⁺Cleavage of amide bond
155.15[Decanoyl]⁺Cleavage of amide bond
120.08[M-Decanoyl-OH]⁺Loss of decanoic acid
91.05[C₇H₇]⁺Loss of benzyl group

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in N-(1-Oxodecyl)-L-Phenylalanine and the nature of intermolecular interactions, such as hydrogen bonding.

The FTIR spectrum of N-(1-Oxodecyl)-L-Phenylalanine is expected to show characteristic absorption bands. The N-H stretching vibration of the amide group typically appears around 3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and amide groups are expected in the region of 1600-1750 cm⁻¹. Specifically, the amide I band (primarily C=O stretch) is found around 1630-1650 cm⁻¹, and the amide II band (N-H bend and C-N stretch) is around 1520-1550 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the phenyl group will be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The aliphatic C-H stretching vibrations of the decanoyl chain will appear in the 2800-3000 cm⁻¹ range.

Raman spectroscopy provides complementary information. The aromatic ring breathing modes of the phenylalanine residue are particularly strong in the Raman spectrum, typically appearing around 1000 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for N-(1-Oxodecyl)-L-Phenylalanine

Vibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amide)~3300~3300
Aromatic C-H Stretch~3030-3080~3060
Aliphatic C-H Stretch~2850-2960~2850-2960
C=O Stretch (Carboxylic Acid)~1700-1725~1700-1725
Amide I (C=O Stretch)~1630-1650~1630-1650
Aromatic C=C Stretch~1450, ~1495, ~1605~1605
Amide II (N-H Bend, C-N Stretch)~1520-1550-
Aromatic Ring Breathing-~1003

Circular Dichroism (CD) for Chiral Information and Supramolecular Chirality

Circular Dichroism (CD) spectroscopy is an essential technique for probing the chiral nature of N-(1-Oxodecyl)-L-Phenylalanine. As the L-enantiomer of phenylalanine is used in its synthesis, the resulting molecule is chiral. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules.

The CD spectrum of N-(1-Oxodecyl)-L-Phenylalanine in the far-UV region (typically 190-250 nm) will exhibit Cotton effects characteristic of the electronic transitions of the amide and carboxyl chromophores within the chiral environment of the L-phenylalanine residue. nih.gov The sign and magnitude of these Cotton effects provide a fingerprint of the molecule's absolute configuration.

Furthermore, CD spectroscopy is highly sensitive to the formation of ordered supramolecular structures. N-acylated amino acids are known to self-assemble into various aggregates, such as gels and fibers, which can exhibit their own supramolecular chirality. rsc.org Any induced CD signals in the region of the phenyl chromophore's absorption (around 260 nm) can indicate the formation of ordered, chiral assemblies where the phenyl groups are arranged in a specific, non-random orientation.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of N-(1-Oxodecyl)-L-Phenylalanine.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of N-(1-Oxodecyl)-L-Phenylalanine and for its quantitative determination. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, given the molecule's amphiphilic nature.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its long decanoyl chain, N-(1-Oxodecyl)-L-Phenylalanine is expected to be well-retained on a C18 column.

The purity of a sample can be determined by integrating the area of the main peak corresponding to N-(1-Oxodecyl)-L-Phenylalanine and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard and measuring the corresponding peak areas. This allows for the accurate determination of the concentration of N-(1-Oxodecyl)-L-Phenylalanine in unknown samples.

Table 4: Typical HPLC Parameters for the Analysis of N-(1-Oxodecyl)-L-Phenylalanine

ParameterTypical Value/Condition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA)
Flow Rate1.0 mL/min
DetectionUV at 210 nm or 254 nm
Injection Volume10-20 µL
Expected Retention TimeDependent on the specific gradient, but expected to be in the later part of the chromatogram due to hydrophobicity.

Chiral Chromatography for Enantiomeric Purity Assessment

The biological activity of chiral molecules is often enantiomer-specific. Therefore, ensuring the enantiomeric purity of N-(1-Oxodecyl)-L-Phenylalanine is critical. Chiral chromatography is the cornerstone technique for this purpose, enabling the separation and quantification of enantiomers. sigmaaldrich.com

High-performance liquid chromatography (HPLC) is a primary method for chiral separations. nih.gov This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govnih.gov CSPs are columns packed with a chiral material that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving the enantiomers of amino acids and their derivatives. yakhak.org For instance, a study on the separation of phenylalanine methyl esters, which are structurally related to N-(1-Oxodecyl)-L-Phenylalanine, utilized a CHIRALPAK® ID column, achieving excellent resolution. waters.com

Alternatively, chiral mobile phase additives, such as L-phenylalanine complexed with a metal ion like copper(II), can be used with a standard achiral column (e.g., C18). nih.gov The additive forms transient diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated. nih.gov

The choice between these methods depends on factors like the specific properties of the analyte, desired resolution, and method robustness. For N-acyl amino acids like N-(1-Oxodecyl)-L-Phenylalanine, derivatization to enhance detectability or improve chiral recognition may also be employed. nih.govyakhak.org

Below is a table summarizing typical parameters for chiral HPLC methods applicable to amino acid derivatives:

ParameterTypical Value/Condition
Stationary Phase Chiral Stationary Phase (e.g., CHIRALPAK® series) or Reversed-Phase (e.g., C18)
Mobile Phase Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water with additives
Chiral Selector (if applicable) Polysaccharide derivatives, Crown ethers, Ligand-exchange complexes (e.g., Cu(II)-L-Phe)
Detector UV/Vis, Polarimeter, Mass Spectrometer (MS)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25-40 °C)

Hyphenated Techniques (e.g., LC-MS) for Complex Mixture Analysis and Transformation Product Identification

In many instances, N-(1-Oxodecyl)-L-Phenylalanine may be present in complex matrices or undergo transformation during synthesis, storage, or metabolic processes. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing such complex mixtures. chemijournal.comnih.govijnrd.org

Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful hyphenated technique for this purpose. researchgate.netnih.govnih.gov LC separates the components of the mixture based on their physicochemical properties, and the MS detector provides mass information for each separated component, enabling their identification. chemijournal.comnih.gov Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov

The application of LC-MS is crucial for identifying and characterizing transformation products of N-(1-Oxodecyl)-L-Phenylalanine. nih.gov Potential transformations could include hydroxylation, oxidation, or cleavage of the molecule. By comparing the mass spectra of the parent compound with those of the unknown peaks in the chromatogram, potential molecular formulas for the transformation products can be proposed. researchgate.netresearchgate.net The fragmentation patterns observed in MS/MS spectra can then be used to pinpoint the site of modification on the molecule. nih.gov

For example, a study on the hydroxylation of phenylalanine utilized LC-MS to identify the resulting tyrosine isomers. nih.gov Similarly, research on the metabolic fate of various organic compounds has successfully employed LC-high-resolution mass spectrometry (LC-HRMS) to identify a range of transformation products. researchgate.net

A table illustrating the utility of LC-MS in transformation product identification is provided below:

FeatureDescription
Parent Ion (m/z) Mass-to-charge ratio of the intact N-(1-Oxodecyl)-L-Phenylalanine molecule.
Transformation Product Ion (m/z) Mass-to-charge ratio of a potential transformation product (e.g., M+16 for hydroxylation).
Retention Time Shift Change in elution time from the LC column, indicating a change in polarity due to the transformation.
MS/MS Fragmentation Provides structural information to confirm the identity and location of the modification.

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Analysis

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For N-(1-Oxodecyl)-L-Phenylalanine, XRD analysis can provide precise information about its crystal lattice, molecular conformation, and intermolecular interactions, such as hydrogen bonding and van der Waals forces. This information is fundamental to understanding its physical properties and how it self-assembles into supramolecular structures.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is then analyzed to construct an electron density map, from which the atomic positions can be determined. High-resolution X-ray crystal structures of related molecules, such as L-phenylalanine and its derivatives, have been determined, providing insights into their conformational preferences and packing arrangements. nih.govrcsb.org

The data obtained from XRD can be summarized in a crystallographic information file (CIF), which includes parameters such as:

ParameterDescription
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z) The precise position of each atom within the unit cell.
Bond Lengths and Angles The distances between bonded atoms and the angles between bonds.
Torsion Angles The dihedral angles that define the conformation of the molecule.

This detailed structural information is invaluable for understanding the structure-property relationships of N-(1-Oxodecyl)-L-Phenylalanine and for designing new materials with specific properties.

Supramolecular Assembly and Nanostructure Formation of N 1 Oxodecyl L Phenylalanine Systems

Fundamental Principles of Self-Assembly in N-Acylated Amino Acids

The spontaneous organization of N-acylated amino acids into ordered structures is a complex process driven by a combination of non-covalent forces. nih.gov These interactions, though individually weak, collectively provide the thermodynamic driving force for the formation of stable supramolecular assemblies. mdpi.com Key among these are hydrophobic interactions, π-π stacking, hydrogen bonding, and electrostatic forces. nih.gov

Role of Hydrophobic Interactions and Alkyl Chain Length

Hydrophobic interactions are a primary driving force in the self-assembly of N-acylated amino acids in aqueous environments. The nonpolar alkyl chains, such as the decyl group in N-(1-oxodecyl)-L-phenylalanine, are expelled from the surrounding water molecules, leading to their aggregation. This process minimizes the disruption of the hydrogen-bonding network of water and is entropically favorable. researchgate.net

The length of the alkyl chain plays a crucial role in modulating the strength of these hydrophobic interactions and, consequently, the morphology of the self-assembled structures. nih.govresearchgate.net Generally, longer alkyl chains lead to stronger hydrophobic forces, which can promote the formation of more ordered and stable nanostructures. nih.gov For instance, studies on N-acylated L-phenylalanine derivatives have shown that increasing the alkyl chain length can influence the transition from metastable hydrogels to more crystalline structures. nih.gov This is because longer chains can pack more effectively, enhancing the van der Waals interactions between them. researchgate.net

π-π Stacking and Aromatic Interactions

In the context of N-(1-oxodecyl)-L-phenylalanine, π-π stacking between the phenyl rings of neighboring molecules contributes to the stability of the self-assembled structures. nih.gov The interplay between these aromatic interactions and the hydrophobic forces from the alkyl chains is a key determinant of the final morphology. nih.gov Studies have shown that π-π stacking can be a dominant factor in the formation of fibrous nanostructures. nih.govnih.gov

Hydrogen Bonding Networks in Self-Assembled Structures

Hydrogen bonds are highly directional and specific non-covalent interactions that play a critical role in defining the structure of self-assembled N-acylated amino acids. researchgate.net These bonds typically form between the amide (-CONH-) and carboxylic acid (-COOH) groups present in the N-acylated amino acid molecules. nih.gov

In the solid state and in non-polar environments, extensive networks of intermolecular hydrogen bonds can form, leading to the creation of well-ordered structures like sheets and tapes. researchgate.netnih.gov For instance, X-ray diffraction studies of N-acylated L-phenylalanine derivatives have revealed the formation of hetero-intermolecular hydrogen bonds between the carboxylic and amide groups, as well as homo-intermolecular hydrogen bonds, such as the classic carboxylic acid dimer. researchgate.netnih.gov The specific pattern of hydrogen bonding can be influenced by factors such as the presence of solvents and the molecular conformation. nih.gov

Electrostatic Interactions and Ionization State Modulation of Assembly

Electrostatic interactions, which arise from the attraction or repulsion between charged groups, are another crucial factor governing the self-assembly of N-acylated amino acids. nih.gov The ionization state of the carboxylic acid and amino groups is highly dependent on the pH of the surrounding medium.

At different pH values, the N-acylated amino acid can exist in cationic, anionic, or zwitterionic forms. nih.govrsc.org These changes in ionization state directly impact the electrostatic interactions between molecules. For example, at low pH, the carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH3+), leading to electrostatic repulsion that can hinder fibril formation and favor the formation of flakes. nih.govrsc.org Conversely, at high pH, both groups can be deprotonated, again leading to repulsive forces. nih.gov In the zwitterionic state, which exists at an intermediate pH, the presence of both positive and negative charges can lead to strong electrostatic attractions that, in concert with other non-covalent forces, drive the formation of fibrillar nanostructures. nih.govrsc.org

Morphological Characterization of Self-Assembled Architectures

The nanostructures formed by the self-assembly of N-(1-oxodecyl)-L-phenylalanine and related compounds can exhibit a variety of morphologies, including nanofibers, nanoribbons, nanotubes, and hydrogel networks. The characterization of these architectures is essential for understanding the structure-property relationships of these materials.

Microscopy Techniques (e.g., Scanning Electron Microscopy) for Nanofiber and Gel Networks

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the morphology of self-assembled nanostructures. nih.govrsc.org SEM provides high-resolution images of the sample surface, revealing the shape, size, and organization of the assembled architectures.

In the study of N-acylated L-phenylalanine systems, SEM has been instrumental in observing the formation of long, entangled nanofibers that often form the basis of three-dimensional gel networks. nih.gov These images can reveal the intricate web-like structures of the hydrogels and provide insights into the mechanism of their formation. For example, SEM has been used to demonstrate the pH-dependent morphological changes in L-phenylalanine assemblies, showing a transition from fibrillar structures at neutral pH to flake-like morphologies at acidic or basic pH. nih.govrsc.org

Parameter Description Significance in Self-Assembly Relevant Interactions
Alkyl Chain Length The number of carbon atoms in the hydrophobic tail of the N-acylated amino acid.Influences the strength of hydrophobic interactions and the packing efficiency of the molecules. Longer chains generally lead to more stable and ordered structures.Hydrophobic Interactions, Van der Waals Forces
Aromatic Moiety The phenyl group of the L-phenylalanine residue.Enables π-π stacking interactions between adjacent molecules, contributing to the stability and directionality of the assembly.π-π Stacking, Aromatic Interactions
pH/Ionization State The acidity or basicity of the solvent, which determines the charge of the carboxylic acid and amino groups.Modulates electrostatic interactions (attraction and repulsion) between molecules, significantly impacting the morphology of the assembled structures.Electrostatic Interactions
Hydrogen Bonding The formation of hydrogen bonds between amide and carboxylic acid groups.Provides directionality and stability to the self-assembled structures, often leading to the formation of extended networks.Hydrogen Bonding

Scattering Techniques (e.g., Small-Angle X-ray Scattering) for Solution-Phase Assembly

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to analyze the structure of materials on a nanometer to micrometer scale. It is particularly well-suited for studying the size, shape, and arrangement of self-assembled structures of amphiphilic molecules like N-(1-oxodecyl)-L-phenylalanine in solution. nih.govnih.gov The fundamental principle of SAXS involves measuring the elastic scattering of X-rays by a sample at very small angles. cancer.gov The resulting scattering pattern is an average of all orientations of the structures in the sample, providing statistical information about their morphology.

In the context of N-acyl-phenylalanine derivatives, SAXS is instrumental in elucidating the hierarchical organization of their assemblies. For instance, SAXS has been successfully employed to reveal the lamellar structure in hydrogels formed by lipopeptide derivatives of phenylalanine. reading.ac.uk This technique can distinguish between different morphologies such as micelles, fibrils, nanotapes, or nanotubes by analyzing the shape of the scattering curve (Intensity I(q) vs. scattering vector q). nih.govreading.ac.uk

The analysis of SAXS data can provide key structural parameters:

Form Factor: This describes the shape of the individual self-assembled structures. By fitting the experimental data to theoretical form factor models (e.g., for spheres, cylinders, or lamellae), the dimensions of the nanostructures can be determined. reading.ac.uk

Structure Factor: This provides information on the spatial arrangement and interactions between the assembled nanostructures, revealing whether they are ordered into phases like lyotropic mesophases or gels. reading.ac.uk

For lipopeptides, which share structural similarities with N-(1-oxodecyl)-L-phenylalanine, SAXS studies have shown that the length of the acyl chain and the nature of the amino acid headgroup significantly influence the resulting nanostructure. reading.ac.uk The technique is also invaluable for time-resolved studies, allowing researchers to follow the kinetics of self-assembly as it occurs. nih.gov

Rheological Properties of Self-Assembled Gels and Soft Materials

The self-assembly of N-(1-oxodecyl)-L-phenylalanine in a solvent can lead to the formation of a three-dimensional network that entraps the solvent, resulting in a soft, solid-like material known as a gel. mdpi.commdpi.com Rheology, the study of the flow and deformation of matter, provides critical insights into the mechanical properties of these gels, which are essential for their potential applications. mdpi.com

Gels formed from low-molecular-weight gelators (LMWGs) like N-acyl amino acids are typically characterized by viscoelastic behavior. mdpi.com This means they exhibit both elastic (solid-like) and viscous (liquid-like) properties. Oscillatory rheology is the primary method used to quantify these properties, yielding two key parameters:

Storage Modulus (G'): Represents the elastic component and is a measure of the energy stored in the material during deformation. A high G' indicates a more solid-like, rigid gel. rsc.org

Loss Modulus (G''): Represents the viscous component and measures the energy dissipated as heat during deformation. rsc.org

A material is considered a gel when the storage modulus (G') is significantly larger than the loss modulus (G'') and both are independent of frequency over a certain range. mdpi.com For gels derived from single amino acids like phenylalanine, G' values can be on the order of 105 Pa, indicating a substantially firm gel structure. mdpi.com The introduction of an N-acyl group, such as the N-(1-oxodecyl) group, is expected to enhance the self-assembly process through hydrophobic interactions, potentially leading to even stronger gels. The mechanical properties of these gels can be highly tunable.

Gelator TypeTypical Storage Modulus (G')Typical Loss Modulus (G'')Key Characteristics
Uncapped L-Phenylalanine~2.0 x 105 Pa mdpi.com~4.5 x 104 Pa mdpi.comForms thermoreversible gels; properties can be tuned by co-assembly with other amino acids. mdpi.com
Fmoc-PhenylalanineVaries (often > 103 Pa)Lower than G'Widely studied LMWG; properties can be enhanced with composites like carbon nanotubes. mdpi.com
Pea Protein (Fermented)Increases with cross-linkingLower than G'Forms harder, more springy gels with the addition of enzymes like transglutaminase. rsc.org
Anchote Starch (10% w/w)Significantly higher than reference starchesLower than G'Exhibits strong solid-like behavior with tan δ < 1. uva.es

This table presents comparative data from the literature to contextualize the potential rheological properties of N-(1-oxodecyl)-L-phenylalanine gels.

Influence of Environmental Factors on Assembly Kinetics and Thermodynamics

The self-assembly of N-(1-oxodecyl)-L-phenylalanine is a thermodynamically driven process governed by a delicate balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, electrostatic interactions, and crucial π-π stacking between the phenyl rings. nih.gov Consequently, the kinetics of assembly and the thermodynamic stability of the resulting nanostructures are highly sensitive to environmental conditions such as pH, temperature, and ionic strength. nih.govnih.gov

pH: The pH of the aqueous solution has a profound effect on the ionization state of the carboxylic acid group of the phenylalanine moiety.

At low pH (below its pKa), the carboxyl group is protonated (-COOH), making the molecule less charged.

Near the isoelectric point, it exists as a zwitterion (-COO- and -NH3+, though the amine is acylated here).

At high pH (above its pKa), the carboxyl group is deprotonated (-COO-), giving the molecule a net negative charge.

Changes in electrostatic repulsion between molecules directly impact the assembly process. Studies on L-phenylalanine have shown that while it forms gels most rapidly around its zwitterionic pH, gelation still occurs at extreme pH values, albeit over a longer timescale. nih.gov At these extremes, the morphology can shift from fibrils to flake-like structures, indicating that intermolecular electrostatic interactions play a major role in directing the final morphology. nih.govrsc.org

Temperature: Temperature influences both the kinetics and thermodynamics of assembly.

Kinetics: Generally, increasing the temperature increases the rate of molecular motion, which can accelerate the initial steps of assembly. However, it can also disrupt ordered structures.

Thermodynamics: The solubility of the monomer typically increases with temperature. For many self-assembling systems, this means that gels can "melt" or dissolve upon heating, demonstrating thermoreversibility. mdpi.com The hydrophobic interactions, a primary driving force for the assembly of amphiphiles with long alkyl chains like N-(1-oxodecyl)-L-phenylalanine, are also temperature-dependent.

Ionic Strength: The addition of salts to the solution screens electrostatic interactions. For charged N-(1-oxodecyl)-L-phenylalanine molecules (e.g., at high pH), adding salt can reduce the repulsion between them, thereby promoting aggregation and potentially leading to the formation of more compact or different types of nanostructures.

Environmental FactorEffect on N-Acyl-Phenylalanine AssemblyUnderlying Mechanism
pH Alters assembly kinetics and morphology (e.g., fibrils vs. flakes). nih.govnih.govChanges the ionization state of the carboxylic acid headgroup, modifying intermolecular electrostatic repulsion/attraction. nih.gov
Temperature Affects assembly rate and can induce thermoreversible gel-sol transitions. mdpi.comModulates monomer solubility and the strength of hydrophobic interactions and hydrogen bonds.
Ionic Strength Can promote aggregation by reducing electrostatic repulsion.Salt ions screen surface charges on the assembled structures, lowering the energy barrier for aggregation.

Molecular Interactions and Mechanistic Studies in Biological Systems in Vitro/cellular Models

Modulation of Enzymatic Activity and Metabolic Pathways

N-acyl amino acids (NAAAs), the class of molecules to which L-Phenylalanine, N-(1-oxodecyl)- belongs, are recognized as a family of endogenous signaling lipids. nih.gov They are structurally related to endocannabinoids and are involved in a wide array of physiological and pathological processes. wikipedia.orgmdpi.com The biological activity of these compounds is intrinsically linked to their interaction with enzymes and their influence on metabolic pathways.

The cellular uptake of L-phenylalanine and its derivatives is primarily mediated by the L-type amino acid transporter 1 (LAT1), a Na+- and pH-independent exchanger for large, neutral amino acids. d-nb.infonih.gov LAT1 is highly expressed at biological barriers like the blood-brain barrier and in various cancer cells, making it a key target for drug delivery. d-nb.infonih.gov

The structural features of compounds, particularly the presence of an aromatic ring as found in phenylalanine, are crucial for binding to LAT1 and subsequent cellular uptake. d-nb.info Studies on phenylalanine analogs and conjugates have shown that modifications to the parent amino acid can significantly alter affinity and transport rates. For instance, while L-enantiomers of phenylalanine generally show a higher affinity (Km) for LAT1 than D-enantiomers, the transport rate (Vmax) can be similar for both. d-nb.info The addition of an N-acyl chain, such as the N-(1-oxodecyl) group, creates an amphipathic molecule whose interaction with transporters like LAT1 is a subject of ongoing research. nih.gov Such modifications are explored to create flexible tools for probing novel binding sites on transporters and other membrane proteins. nih.govnih.gov Large neutral amino acids (LNAAs) are known to compete with phenylalanine for transport across the blood-brain barrier via the L-type amino acid carrier. nih.gov

TransporterSubstrates/FunctionRelevance to Phenylalanine Derivatives
L-type amino acid transporter 1 (LAT1/SLC7A5) Na+-independent exchanger of large neutral amino acids (e.g., phenylalanine, leucine, tyrosine). d-nb.infonih.govPrimary transporter for L-phenylalanine and its analogs. Affinity and transport are affected by structural modifications, including N-acylation. d-nb.infonih.gov
Neutral amino acid transporter (B0AT1/SLC6A19) Apical absorption of neutral amino acids in the intestine and kidney. guidetopharmacology.orgA potential target for managing phenylketonuria by modulating phenylalanine absorption. guidetopharmacology.org
4F2hc (SLC3A2) Heavy chain glycoprotein (B1211001) that acts as a molecular chaperone, localizing LAT1 to the plasma membrane. d-nb.infoEssential for the proper function and membrane localization of the LAT1 transporter. d-nb.info

This table summarizes key amino acid transporters and their relevance to the uptake of L-phenylalanine and its derivatives.

Bacteria and fungi have evolved specific pathways to catabolize aromatic amino acids like phenylalanine. In many bacteria, including Escherichia coli and Pseudomonas putida, the primary aerobic degradation pathway for phenylalanine proceeds via phenylacetate. nih.gov This pathway involves the conversion of phenylacetyl-CoA to a ring 1,2-epoxide by a multicomponent oxygenase, followed by isomerization, ring cleavage, and oxidation to yield central metabolites. nih.gov This metabolic route is distinct from the pathways that proceed through tyrosine. nih.gov

The introduction of an N-acyl group, as in L-Phenylalanine, N-(1-oxodecyl)-, would likely be metabolized by microbial enzymes capable of hydrolyzing the amide bond. This would release L-phenylalanine and decanoic acid, which would then enter their respective catabolic pathways. Furthermore, certain N-acylated phenylalanine derivatives have demonstrated biological activity within microbial systems. For example, N-acetyl-phenylalanine, produced by Streptomyces sp., exhibits antimicrobial activity, particularly against Gram-positive bacteria, possibly by interfering with D-alanyl-D-alanine synthesis. mbl.or.kr The metabolic engineering of microorganisms like E. coli is also a major area of research for the industrial production of L-phenylalanine and its derivatives from renewable resources like glucose. nih.govresearchgate.net

Organism/SystemMetabolic Pathway/ProcessKey Intermediates/Enzymes
Bacteria (e.g., E. coli, P. putida) Aerobic catabolism of phenylalanine. nih.govPhenylacetate, Phenylacetyl-CoA, PaaABCDE (oxygenase). nih.gov
Fungi (e.g., Penicillium chrysogenum) Phenylalanine catabolism via an Ehrlich-like pathway. researchgate.netPhenylpyruvate, Phenylacetaldehyde, Homogentisate. researchgate.net
Streptomyces sp. G91353 Production of an antimicrobial compound. mbl.or.krN-acetyl-phenylalanine. mbl.or.kr

This table outlines various microbial metabolic pathways related to phenylalanine and its derivatives.

N-acyl amino acids are valuable as pharmacological research tools due to their amphipathic nature, which allows them to interact with a variety of membrane proteins. nih.govnih.gov They can serve as probes to identify and characterize novel binding sites on G protein-coupled receptors (GPCRs), ion channels, and transporters, potentially by disrupting the lipid packing at the protein-lipid interface and altering signaling dynamics. nih.gov

The phenylalanine moiety itself is a significant driver of specific molecular interactions. Studies have shown that coiled-coil protein sequences containing phenylalanine residues can self-assemble into stable bundles, demonstrating the role of this amino acid in mediating highly specific protein-protein interfaces. nih.gov Computational studies have further detailed the intramolecular interactions within the L-phenylalanine molecule, noting the influence of the phenyl ring on the peptide bond. nih.gov The unique properties of N-acylated phenylalanine compounds make them versatile molecules for investigating complex biological signaling systems. nih.govnih.gov

Role in Supramolecular Structures and Aggregation Phenomena

The self-assembly properties of L-phenylalanine and its derivatives are of significant interest, particularly in the context of amyloid-related pathologies and the development of novel biomaterials.

Research has demonstrated that at pathological concentrations, such as those seen in the metabolic disorder phenylketonuria (PKU), L-phenylalanine can self-assemble into toxic fibrils with amyloid-like characteristics. nih.govresearchgate.netnih.gov This process is largely driven by hydrophobic interactions involving the phenyl ring. nih.gov These amyloidogenic aggregates have been observed in brain tissue from individuals with PKU and are believed to contribute to the disease's neurotoxic effects. nih.gov

This inherent tendency of phenylalanine to form fibrils has made it a model system for studying amyloid aggregation and its inhibition. nih.govnih.gov

Inhibition Studies : Research has shown that the D-enantiomer of phenylalanine can arrest the fibril formation of L-phenylalanine, leading to the formation of non-propagating flake-like structures instead of fibers. nih.gov Other molecules, such as crown ethers, have also been investigated for their ability to inhibit this self-assembly process. acs.org

Peptide Scaffolds : Peptides containing phenylalanine, such as the KLVFF fragment of the amyloid-beta protein, are known to be key recognition elements in aggregation. acs.org Synthetic mimics of these sequences, including those using non-natural amino acids or peptoids, are being developed to modulate and inhibit the aggregation of disease-related proteins. acs.org

The addition of a long, hydrophobic N-(1-oxodecyl) chain to L-phenylalanine would be expected to significantly influence its aggregation properties, likely enhancing the hydrophobic forces that drive self-assembly.

The amphipathic nature of N-acyl amino acids dictates their interaction with cellular membranes. nih.gov L-Phenylalanine, N-(1-oxodecyl)-, with its polar amino acid headgroup and its long nonpolar decyl tail, is well-suited to interact with and insert into lipid bilayers. Studies with L-phenylalanine alone have shown that it can intercalate into phospholipid monolayers, altering surface tension, morphology, and the ordering of the lipid film. researchgate.net Recent work has highlighted a specific interaction between L-phenylalanine and the carbonyl groups of phospholipids (B1166683) like DMPC and DPPC. nih.gov

Furthermore, phenylalanine residues within peptides can act as membrane anchors, facilitating the binding of the peptide to the membrane surface. nih.gov The N-(1-oxodecyl) group would dramatically increase the hydrophobicity of the molecule compared to L-phenylalanine alone, likely driving its partitioning into the hydrophobic core of the cell membrane. This interaction could lead to the disruption of membrane structure and function, a mechanism that is a hallmark of many surface-acting antimicrobial peptides. nih.govnih.gov

Fundamental Research on Cellular Responses and Signaling Pathways

Fundamental research on the cellular responses and signaling pathways of L-Phenylalanine, N-(1-oxodecyl)- is currently limited. While the broader class of N-acyl amino acids (NAAAs) has been identified as a significant family of endogenous signaling molecules, detailed mechanistic studies specifically for the N-decanoyl form of L-phenylalanine are not extensively available in publicly accessible scientific literature. mdpi.com

N-acyl amino acids, in general, are recognized for their role in a variety of biological processes. mdpi.com These molecules, where an amino acid is linked to a long-chain fatty acid, are chemically related to endocannabinoids and are considered part of the expanded "endocannabinoidome". mdpi.com Research on different NAAAs has pointed towards their potential therapeutic applications, with some exhibiting antiproliferative effects in vitro, while others are involved in regulating energy homeostasis or exerting neuroprotective activities. mdpi.com The mechanism of action for many NAAAs involves interaction with various molecular targets, and their biological activity is often influenced by the nature of both the acyl chain and the amino acid. mdpi.com

For instance, studies on other N-acyl phenylalanine derivatives have provided some insights into how this class of compounds might function at a cellular level. As an example, N-oleoyl phenylalanine has been noted for its role in regulating energy homeostasis. mdpi.com In a different context, an N-acetyl phenylalanine glucosamine (B1671600) derivative has been observed to counteract key cartilage catabolic enzymes and inhibit NF-κB signaling, a crucial pathway in inflammation. nih.gov These examples, while not directly pertaining to L-Phenylalanine, N-(1-oxodecyl)-, illustrate the potential for N-acylation to bestow specific biological activities upon an amino acid.

The biological actions of L-phenylalanine itself are well-documented, serving as a precursor for the synthesis of neurotransmitters like dopamine (B1211576) and norepinephrine, and its transport and metabolism are key aspects of cellular function. However, the addition of the N-(1-oxodecyl)- group is expected to significantly alter its properties, particularly its hydrophobicity, which could influence its interaction with cell membranes and molecular targets.

Due to the absence of specific research data on the cellular and signaling effects of L-Phenylalanine, N-(1-oxodecyl)-, a detailed data table on its specific molecular interactions and mechanistic pathways cannot be provided at this time. Further investigation is required to elucidate the precise cellular responses and signaling cascades modulated by this particular compound.

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of N-Acyl Chain Length on Molecular Behavior and Self-Assembly

The length of the N-acyl chain is a critical determinant in the molecular behavior and self-assembly of N-acyl-L-phenylalanine derivatives. This structural feature directly influences the hydrophobic character of the molecule, governing its aggregation in aqueous solutions and the formation of supramolecular structures.

Systematic studies on N-acyl amino acids have demonstrated that the length of the alkyl chain significantly affects their properties as surfactants. koreascience.kr The hydrophobic interactions driven by the acyl chain are a primary force in the self-assembly process. Research on N-acylphosphatidylethanolamines (NAPEs), a related class of lipid molecules, provides a clear example of this principle. When the N-acyl chain is long (e.g., 16 carbons), it embeds itself into the hydrophobic core of a lipid bilayer, aligning with the other acyl chains. nih.gov In contrast, a short N-acyl chain (e.g., 6 carbons) tends to remain in the more hydrophilic headgroup region with a random orientation. nih.gov This indicates that a sufficient chain length is necessary for the hydrophobic effect to overcome other forces and drive a well-ordered assembly.

This principle is further illustrated in studies of N-acyl-amino acid surfactants, where modifications to the alkyl chain length are used to modulate their self-assembling and biological properties. nih.gov For instance, in a series of cationic surfactants based on arginine and phenylalanine, the antimicrobial efficacy was found to be optimal with a C12 alkyl chain. nih.gov The critical micelle concentration (cmc), a measure of the tendency to form aggregates, is also directly dependent on the acyl chain length. nih.gov

In the context of hydrogel formation, the interplay between the hydrophobic acyl chain and the hydrophilic amino acid headgroup is crucial. Mohanty et al. synthesized sodium N-(4-dodecyloxybenzoyl)-l-valinate (C12BZ-Val), an amphiphile where hydrogen bonds, hydrophobic forces, and π-π interactions collectively enabled the formation of various nanostructures, from spherical vesicles at low concentrations to tubules and rod-like structures at higher concentrations. mdpi.com This demonstrates that the N-acyl chain length, in concert with other non-covalent forces, dictates the ultimate morphology of the self-assembled material.

Table 1: Influence of N-Acyl Chain Length on Molecular Orientation in Phospholipid Bilayers

CompoundN-Acyl Chain LengthObserved OrientationImplication for Self-Assembly
N-C6d-DPPE6 CarbonsRandomly oriented in the lipid headgroup region.The short chain does not provide sufficient hydrophobic driving force to penetrate the bilayer core. nih.gov
N-C16d-DPPE16 CarbonsEmbedded into the hydrophobic core, aligned with other acyl chains.The long chain provides a strong hydrophobic driving force, leading to ordered intermolecular packing. nih.gov

Rational Design for Targeted Supramolecular Functions

The rational design of N-acyl-L-phenylalanine derivatives and related compounds is a powerful strategy for creating materials with specific, predetermined functions. By systematically modifying the molecular structure, researchers can control the non-covalent interactions—such as hydrogen bonding, hydrophobic effects, and π-π stacking—that govern self-assembly into functional supramolecular architectures. researchgate.net This approach allows for the creation of materials like hydrogels, organogelators, and nanostructures with tailored properties. mdpi.comresearchgate.net

The design process often focuses on three key molecular regions: the N-terminus, the C-terminus, and the amino acid side chain. researchgate.net For example, attaching a fluorenylmethyloxycarbonyl (Fmoc) group to the N-terminus of phenylalanine derivatives is a well-established strategy to enhance π-π stacking and drive self-assembly into hydrogels. rsc.orgpsu.eduresearchgate.net The choice of the acyl chain (hydrophobic part) and the amino acid (hydrophilic headgroup) allows for the creation of amphiphilic structures that can self-organize into micelles, vesicles, or fibers. nih.govresearchgate.net

A sophisticated tool in rational design is the use of non-canonical interactions, such as halogen bonding. Halogen bonds are highly directional and their strength can be tuned by changing the halogen atom (e.g., F, Cl, Br, I), providing a level of control not easily achieved with conventional hydrogen bonds. nih.govresearchgate.net Researchers have leveraged the directionality and hydrophobicity of halogen bonds to design functional materials, including liquid crystals and gel-phase materials. nih.govresearchgate.net For instance, incorporating halogen substituents on the aromatic side-chain of Fmoc-Phe dramatically enhances self-assembly and hydrogelation compared to the non-halogenated parent molecule. rsc.org

The goal of this rational design is often to create materials for specific applications. N-acyl amino acids have been developed as organogelators that can solidify organic solvents at very low concentrations. nih.gov Furthermore, the design of aminoacyl-tRNA synthetases has been explored to incorporate unnatural amino acids like p-acetyl-L-phenylalanine into proteins, a method that relies on redesigning the enzyme's binding pocket to accommodate the new structure. nih.gov This demonstrates that the principles of rational design extend from simple self-assembly to complex biological systems.

Derivatization Strategies for Tailored Interactions and Research Probes

Derivatization, the chemical modification of a compound to produce a new one with different properties, is a cornerstone of developing functional molecules from N-acyl-L-phenylalanine. These strategies are employed to fine-tune self-assembly, create materials with novel characteristics, and synthesize molecular probes for research.

One of the most common derivatization strategies involves modification of the N-terminus. The attachment of an Fmoc protecting group is a prime example, used to promote π-π stacking and drive the hydrogelation of phenylalanine derivatives. rsc.orgpsu.edu Varying this N-terminal group can perturb the self-assembly process, providing insight into the molecular recognition events that lead to gelation. rsc.orgresearchgate.net Another key strategy is the alkylation or acylation of the amino acid's N-terminus to create amphiphilic molecules. mdpi.com The length and nature of this acyl chain can be systematically varied to control properties like surfactant behavior and the morphology of the resulting nanostructures. nih.govmdpi.com

Modification of the amino acid side chain is another powerful approach. The introduction of halogen atoms onto the phenyl ring of phenylalanine is a key derivatization technique. rsc.org The position (ortho, meta, para) and identity (F, Cl, Br) of the halogen substituent have a strong influence on the rate of self-assembly and the physical properties of the resulting hydrogel. rsc.org This is attributed to a combination of steric effects and the introduction of halogen bonding as an additional directional force. nih.govrsc.org Fluorination, in particular, has been shown to dramatically enhance the self-assembly of Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) compared to its non-fluorinated counterpart. psu.eduresearchgate.net

These derivatization strategies are also used to create research probes. By modifying the structure of a phenylalanine analog, its interaction with biological targets can be tailored. For example, studies on the L-type amino acid transporter 1 (LAT1) have shown that adding an iodine atom at the 2-position of the benzene (B151609) ring significantly enhances the molecule's affinity and selectivity for the transporter. nih.gov Such derivatives serve as valuable probes for studying transporter function and as a basis for designing targeted drug delivery systems. nih.gov Similarly, rational design and derivatization have been used to create aminoacyl-tRNA synthetases capable of recognizing and incorporating modified phenylalanine derivatives, like p-acetyl-L-phenylalanine, into proteins, enabling advanced biochemical studies. nih.gov

Computational Chemistry and in Silico Modeling Approaches

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For amphiphilic molecules like L-Phenylalanine, N-(1-oxodecyl)-, MD simulations are particularly valuable for elucidating the complex processes of self-assembly in aqueous environments.

The structure of L-Phenylalanine, N-(1-oxodecyl)- features a hydrophilic head group (the L-phenylalanine residue) and a long, hydrophobic tail (the N-oxodecyl chain). This amphiphilicity drives the molecules to aggregate in water to minimize the unfavorable interactions between the hydrophobic tails and water molecules. MD simulations can model this "hydrophobic collapse" and the subsequent formation of ordered supramolecular structures such as micelles, nanotubes, or vesicles. nih.gov

Research on the self-assembly of similar amino acid-based structures, like phenylalanine peptides, reveals the critical role of intermolecular interactions. nih.govresearchgate.net MD simulations allow for the detailed observation of how these molecules orient themselves, driven by a balance of forces. nih.gov For L-Phenylalanine, N-(1-oxodecyl)-, the key interactions governing self-assembly would include:

Hydrophobic Interactions: The primary driving force, causing the decanoyl chains to cluster together.

Hydrogen Bonding: Occurring between the amide groups of the phenylalanine residues, providing structural stability to the assembled core.

π-π Stacking: Interactions between the aromatic phenyl rings of the phenylalanine headgroups, further stabilizing the aggregate structure. nih.govresearchgate.netrsc.org

Van der Waals Forces: Present along the length of the hydrocarbon tails.

A typical MD simulation would involve placing a number of L-Phenylalanine, N-(1-oxodecyl)- molecules in a simulation box filled with water molecules and observing their spontaneous aggregation over nanoseconds to microseconds of simulation time. The trajectory data from these simulations provide a dynamic picture of the self-assembly pathway. nih.gov

Table 1: Key Intermolecular Forces in the Self-Assembly of L-Phenylalanine, N-(1-oxodecyl)- Modeled by MD Simulations

Interaction TypeParticipating MoietiesRole in Self-Assembly
Hydrophobic EffectDecanoyl ChainsPrimary driving force for aggregation
Hydrogen BondingAmide (-CONH-) GroupsDirectional bonding, structural rigidity
π-π StackingPhenyl RingsStabilization of the hydrophilic interface
Van der WaalsAlkyl ChainsNon-specific attractive forces

Quantum Mechanical (QM) Calculations for Interaction Energies and Conformations

While MD simulations excel at modeling large systems over time, quantum mechanical (QM) calculations offer a higher level of accuracy for determining the electronic structure, stable conformations, and interaction energies of molecules. These calculations solve approximations of the Schrödinger equation to describe the distribution of electrons and the resulting molecular properties.

For L-Phenylalanine, N-(1-oxodecyl)-, QM methods can be used to:

Determine Low-Energy Conformations: By calculating the energy of various rotational isomers (rotamers) of the molecule, researchers can identify the most stable three-dimensional shapes it is likely to adopt.

Quantify Intermolecular Interaction Energies: QM calculations can precisely compute the strength of the non-covalent interactions that hold the self-assembled structures together. This involves modeling a dimer or a small cluster of molecules and calculating the binding energy, which can be decomposed into contributions from hydrogen bonding, π-π stacking, and dispersion forces. Studies on L-phenylalanine have highlighted the importance of electrostatic interactions and π-π stacking in its aggregation. researchgate.netrsc.org

Analyze Electronic Properties: QM can provide information on the molecule's electrostatic potential surface, dipole moment, and frontier molecular orbitals (HOMO/LUMO), which are crucial for understanding its reactivity and interaction with other molecules.

Table 2: Illustrative QM-Calculated Interaction Energies for a L-Phenylalanine, N-(1-oxodecyl)- Dimer

Interaction ComponentEnergy (kcal/mol)Description
Hydrogen Bonding-5.0 to -8.0Energy contribution from amide-amide H-bonds.
π-π Stacking-2.0 to -4.5Energy from parallel or T-shaped phenyl ring interactions.
Van der Waals (Dispersion)-7.0 to -12.0Cumulative energy from alkyl chain and other contacts.
Total Binding Energy -14.0 to -24.5 Net stabilization energy of the dimer complex.
Note: These are representative values and the actual energies would depend on the specific geometry and level of theory used in the calculation.

Docking Studies for Ligand-Target Interactions in Mechanistic Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery and mechanistic research to understand how a molecule might exert a biological effect.

If L-Phenylalanine, N-(1-oxodecyl)- were being investigated for a potential biological role, docking studies would be a key initial step. The process involves:

Preparation of Structures: Obtaining or building 3D structures of both the ligand (L-Phenylalanine, N-(1-oxodecyl)-) and the target protein.

Defining the Binding Site: Identifying the pocket or groove on the protein surface where the ligand is likely to bind.

Sampling and Scoring: The docking algorithm systematically places the ligand in the binding site in numerous possible conformations and orientations. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net

Docking studies can reveal:

Plausible Binding Modes: The most likely 3D arrangement of the ligand within the protein's active site.

Key Interacting Residues: The specific amino acids in the protein that form hydrogen bonds, hydrophobic interactions, or ionic bonds with the ligand. researchgate.net

Binding Affinity Estimation: A score that ranks different ligands or different poses of the same ligand, helping to prioritize compounds for experimental testing.

For example, research on phenylalanine analogs has successfully used docking to understand their interactions with targets like the L-type amino acid transporter 1 (LAT1). nih.gov A similar approach could be used to model the interaction of L-Phenylalanine, N-(1-oxodecyl)- with a relevant enzyme or transporter.

Table 3: Hypothetical Docking Results for L-Phenylalanine, N-(1-oxodecyl)- against a Target Protein

ParameterResultInterpretation
Binding Energy-9.2 kcal/molIndicates a strong, favorable binding interaction.
Interacting ResiduesTyr84, Phe25, Leu99The decanoyl tail and phenyl ring likely sit in a hydrophobic pocket.
Hydrogen BondsGln122, Asn125The amide group of the ligand forms H-bonds with polar residues.

Predictive Modeling for Structure-Function Relationships and Degradation Pathways

Predictive modeling encompasses a range of in silico techniques that aim to forecast the properties or behavior of a molecule based on its structure. This includes the development of Quantitative Structure-Activity Relationship (QSAR) models and the prediction of metabolic fate.

Structure-Function Relationships (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. nih.govnih.gov To build a QSAR model for N-acyl phenylalanine derivatives, one would:

Generate a dataset of similar molecules with varying acyl chain lengths or other modifications.

Experimentally measure a specific function (e.g., antimicrobial activity, enzyme inhibition).

Calculate a set of molecular descriptors (e.g., hydrophobicity (logP), molecular weight, electronic properties) for each molecule.

Use statistical methods to build a model that predicts the activity based on the descriptors.

Such a model could predict the optimal chain length of the N-acyl group for a desired function, guiding the synthesis of more potent analogs.

Degradation Pathways: Computational models can also predict the metabolic fate of a compound in a biological system. The degradation of L-Phenylalanine, N-(1-oxodecyl)- would likely begin with the enzymatic cleavage of the amide bond by an amidase or peptidase, releasing L-phenylalanine and decanoic acid.

The subsequent degradation of L-phenylalanine is well-characterized and proceeds through several pathways, primarily its hydroxylation to L-tyrosine by the enzyme phenylalanine hydroxylase. nih.govnih.gov Computational pathway prediction tools can use databases of known metabolic reactions to map out the likely sequence of enzymatic transformations the molecule will undergo. researchgate.netresearchgate.net This is crucial for understanding the compound's lifecycle in a biological environment, including its potential breakdown products.

Advanced Applications in Materials Science and Engineering

Development of Low-Molecular-Weight Organic Gelators (LMWOGs)

Low-molecular-weight organic gelators (LMWOGs) are small molecules capable of immobilizing large volumes of organic solvents at low concentrations, forming thermally reversible gels. This phenomenon arises from the self-assembly of the gelator molecules into a three-dimensional network that entraps the solvent. L-Phenylalanine derivatives, including N-acyl variants like L-Phenylalanine, N-(1-oxodecyl)-, have been identified as effective and environmentally friendly LMWOGs. jksus.orgresearchgate.net

The gelation process is driven by non-covalent interactions. Intermolecular hydrogen bonding between the amide groups of the phenylalanine units is a primary driving force, supported by van der Waals interactions between the long alkyl chains and π-π stacking of the phenyl rings. jksus.org These interactions lead to the formation of fibrillar networks that create the gel phase. The efficiency of gelation is influenced by the length of the alkyl chain, with longer chains sometimes enhancing gelation ability in various solvents. jksus.orgresearchgate.net

A significant application of LMWOGs derived from L-Phenylalanine is in the remediation of oil spills. jksus.orgnih.govnih.gov These compounds can act as phase-selective organogelators (PSOGs), meaning they can selectively gel the oil phase from an oil-water mixture. researchgate.netmdpi.com This property is highly desirable for environmental cleanup as it allows for the easy removal of the solidified oil from the water's surface. nih.gov

The process typically involves spraying a solution of the gelator onto the oil slick. The gelator then self-assembles within the oil phase, converting the liquid oil into a gel. nih.gov This gelled oil can then be physically collected, facilitating its removal and potential recovery. jksus.org The use of L-phenylalanine-based gelators is particularly advantageous due to their biodegradability and derivation from natural starting materials, presenting a more eco-friendly approach compared to conventional cleanup methods. jksus.orgnih.gov

Research has demonstrated the effectiveness of L-phenylalanine derivatives in gelling various types of oils. For instance, a study on an L-phenylalanine-based gelator with an octadecyl chain (a longer-chain analogue of the decanoyl derivative) showed high gelation efficiency for paraffin (B1166041) oil, soybean oil, olive oil, and sunflower oil. nih.gov The critical gelation concentration (CGC), which is the minimum concentration of the gelator required to form a stable gel, is a key parameter in evaluating the efficiency of these materials.

Oil TypeCritical Gelation Concentration (CGC) (wt%) of a C18-Phenylalanine Gelator
Paraffin Oil0.14
Soybean Oil0.90
Olive Oil1.0
Sunflower Oil1.2
n-Octane0.11
Cyclohexane0.52

Data sourced from a study on an N-acyl-L-phenylalanine gelator with an 18-carbon chain, highlighting the potential of this class of compounds. nih.gov

Functional Materials based on Self-Assembled Peptidic Architectures

The self-assembly of peptides and their derivatives is a powerful tool for creating well-defined nanostructures. bohrium.comnih.gov L-Phenylalanine and its derivatives are particularly well-studied building blocks in this context due to the aromatic nature of the phenyl group, which promotes π-π stacking interactions that drive assembly. nih.govrsc.org When functionalized with an acyl chain, as in L-Phenylalanine, N-(1-oxodecyl)-, the resulting amphiphilic molecule can self-assemble into a variety of hierarchical structures, including nanofibers, nanotubes, and vesicles. bohrium.comnih.gov

The morphology of these self-assembled structures can be controlled by factors such as pH, temperature, and solvent conditions. rsc.orgnih.gov For instance, the ionization state of the carboxylic acid and amine groups on the phenylalanine headgroup can be altered with pH, which in turn influences the intermolecular electrostatic interactions and can lead to different assembled morphologies, such as fibrils or flakes. rsc.orgnih.gov The interplay between hydrogen bonding of the peptide backbone, π-π stacking of the aromatic rings, and hydrophobic interactions of the alkyl chains dictates the final architecture. These peptidic architectures can serve as scaffolds for creating functional materials with applications in areas like tissue engineering and drug delivery. bohrium.com

Surface-Active Ionic Liquids (SAILs) Derived from L-Phenylalanine Derivatives

Surface-active ionic liquids (SAILs) are a class of ionic liquids that exhibit surfactant behavior in solution. They are composed of an ionic headgroup and one or more long alkyl chains, giving them amphiphilic character. L-Phenylalanine derivatives can be used to synthesize chiral, biocompatible SAILs. researchgate.netua.pt The synthesis can involve creating an ester of L-phenylalanine and pairing it with a suitable counter-ion, or using the N-acylated phenylalanine as the anion with a suitable cation. researchgate.netua.pt

These SAILs have been shown to self-aggregate in aqueous media, forming micelles at a specific concentration known as the critical micelle concentration (CMC). nih.govnih.gov The CMC is a measure of the surfactant's efficiency; a lower CMC indicates that less surfactant is needed to form micelles and begin to significantly alter surface tension. The properties of these SAILs, including their CMC and their effectiveness as surface-active agents, can be tuned by modifying the length of the alkyl chain and the nature of the cation and anion. researchgate.netmdpi.comamazonaws.com For example, studies on a series of pyridinium-based SAILs with an L-phenylalanine moiety have shown that increasing the alkyl chain length generally leads to a lower CMC, indicating greater efficiency in micelle formation. researchgate.net

The unique properties of these amino acid-based SAILs make them promising candidates for applications in areas such as solubilization of poorly soluble drugs, as media for biocatalysis, and as antimicrobial agents. mdpi.comnih.gov

CationAnionMelting Point (°C)Decomposition Temperature (°C)
TetrabutylammoniumL-Phenylalaninate->166
CholiniumL-Phenylalaninate->166

Data for selected L-phenylalanine-based ionic liquids, demonstrating their thermal properties. ua.ptmdpi.com

Cryopreservation and Ice Recrystallization Inhibition Research

Cryopreservation, the preservation of cells and tissues at very low temperatures, is a critical technology in medicine and biotechnology. nih.gov A major challenge in cryopreservation is the damage caused by the formation and growth of ice crystals. nih.gov Molecules that can inhibit this process, known as ice recrystallization inhibitors (IRIs), are therefore of great interest. nih.govnih.gov

Recent research has identified small molecules, including amino acids and their derivatives, as potent IRIs. nih.govnih.govrsc.org L-Phenylalanine itself has been shown to be a minimalistic yet effective IRI, capable of inhibiting ice growth at low concentrations. nih.govnih.gov The key structural feature for this activity is facial amphiphilicity, where the molecule presents distinct hydrophobic (the phenyl ring) and hydrophilic (the amino and carboxyl groups) faces. nih.govnih.govrsc.org Both the amino and acid groups are essential for this activity. nih.gov

The N-acylation of L-phenylalanine with a decanoyl chain, as in L-Phenylalanine, N-(1-oxodecyl)-, enhances its amphiphilic nature. This modification introduces a significant hydrophobic component while retaining the hydrophilic amino acid headgroup. This pronounced amphiphilicity is a desirable characteristic for IRIs, as it is believed to facilitate the molecule's interaction with the ice-water interface, thereby disrupting the growth of ice crystals. nih.gov While direct studies on the IRI activity of L-Phenylalanine, N-(1-oxodecyl)- are limited, the established structure-activity relationships for phenylalanine-based IRIs suggest that it would be a promising candidate for further investigation in the field of cryopreservation. nih.govnih.govresearchgate.net

CompoundKey FindingReference
L-PhenylalaninePotent small-molecule IRI, active at 1 mg/mL. nih.gov
L-Phenylalanine DerivativesHydrophobic para-substituents enhance IRI activity, while hydrophilic ones decrease it. nih.gov
L-AlanineShows IRI activity, though less potent than phenylalanine. acs.org

Environmental Fate, Biodegradation, and Green Chemistry Considerations

Biodegradation Pathways and Mechanisms in Aquatic Environments

N-acyl amino acids, including L-Phenylalanine, N-(1-oxodecyl)-, are valued for their favorable environmental properties, a key feature being their ready biodegradability. nih.gov The fundamental structure of these surfactants, comprising a fatty acid linked to an amino acid via an amide bond, allows microorganisms to readily metabolize them.

The primary and most crucial step in the degradation of L-Phenylalanine, N-(1-oxodecyl)- in aquatic environments is the enzymatic hydrolysis of the amide bond that connects the N-terminal acyl group to the amino acid. This cleavage breaks the molecule into its constituent building blocks: decanoic acid (a fatty acid) and L-phenylalanine (an amino acid).

Following this initial hydrolysis, these intermediate products enter well-established metabolic pathways:

Decanoic Acid: This fatty acid is readily degraded by most microorganisms through the β-oxidation pathway, a common and efficient process for metabolizing fatty acids to produce acetyl-CoA, which then enters the citric acid cycle.

L-Phenylalanine: This amino acid is also a readily biodegradable compound, with numerous known aerobic and anaerobic degradation pathways in bacteria. nih.govnih.gov A common aerobic pathway involves the conversion of phenylalanine to phenylacetate, which is then further metabolized. nih.gov

The microbial breakdown of L-Phenylalanine, N-(1-oxodecyl)- is initiated by microorganisms capable of producing enzymes that can hydrolyze the amide bond. While specific microbial consortia responsible for the degradation of this exact molecule are not extensively detailed in the available literature, the degradation of its core components, L-phenylalanine and fatty acids, is well-documented across a wide range of bacteria and fungi.

For instance, the degradation of L-phenylalanine by certain bacteria can lead to the formation of intermediates such as L-2,3-dihydroxyphenylalanine, o-tyrosine, and m-tyrosine. nih.gov Further enzymatic action by dioxygenases and hydrolases can cleave the aromatic ring, ultimately leading to simpler molecules that can enter central metabolic pathways. nih.gov The N-acetylated form of L-phenylalanine has been shown to be transformed into N-acetyl-(2,3-dihydroxyphenyl)alanine by chloridazon-degrading bacteria. nih.gov

The primary biotransformation products from the initial degradation of L-Phenylalanine, N-(1-oxodecyl)- are its constituent parts:

Initial CompoundPrimary Biotransformation Products
L-Phenylalanine, N-(1-oxodecyl)-Decanoic Acid
L-Phenylalanine

These products are then subject to further microbial degradation.

The central feature of the degradation of L-Phenylalanine, N-(1-oxodecyl)- is the hydrolysis of its amide bond. Amide bonds are generally stable; however, they are susceptible to enzymatic hydrolysis by amidases or proteases produced by microorganisms. nih.gov This enzymatic cleavage is significantly more efficient than chemical hydrolysis under typical environmental pH conditions. nih.gov

The mechanism of enzymatic amide bond hydrolysis often involves a catalytic triad (B1167595) of amino acid residues (such as Ser-His-Asp) in the enzyme's active site, which facilitates the nucleophilic attack on the carbonyl carbon of the amide bond, leading to its cleavage. nih.gov

In addition to amide hydrolysis, if derivatives of L-Phenylalanine, N-(1-oxodecyl)- containing ester linkages were to be designed, ester hydrolysis would also be a key degradation step. The hydrolysis of esters is readily catalyzed by both acids and bases. libretexts.org In the environment, esterases produced by a wide variety of microorganisms would efficiently catalyze this reaction, breaking the ester linkage to produce a carboxylate and an alcohol. libretexts.org

Factors Influencing Biodegradability

The rate and extent of biodegradation of amino acid-based surfactants like L-Phenylalanine, N-(1-oxodecyl)- are influenced by several factors:

Alkyl Chain Length: The length of the fatty acid chain (the "tail" of the surfactant) plays a significant role. Surfactants with linear alkyl chains, such as the decyl group in this compound, are generally more readily biodegradable than those with branched chains.

Bioavailability: The ability of microorganisms to access and take up the surfactant is crucial. Factors that reduce bioavailability, such as strong adsorption to sediment or particulate matter, can slow down the degradation rate. nih.gov Only the dissolved fraction of the surfactant is typically available for microbial metabolism. nih.gov

Environmental Conditions: As with all biological processes, temperature, pH, and the availability of nutrients and oxygen are critical. nih.gov Aerobic conditions are generally more favorable for the rapid degradation of such compounds.

Design for Degradation: Strategies for Environmentally Benign Derivatives

The structure of N-acyl amino acids is a prime example of "design for degradation," a key principle of green chemistry. By using naturally occurring building blocks (fatty acids and amino acids), the resulting molecule is inherently recognizable by microbial enzymatic systems.

Strategies for creating even more environmentally benign derivatives could include:

Optimizing the Alkyl Chain: Ensuring the fatty acid component is a linear, unbranched chain of a length that is readily metabolized.

Incorporating Hydrolyzable Linkages: The amide bond is a good example, and the inclusion of ester bonds could provide additional points for rapid enzymatic cleavage.

Avoiding Recalcitrant Moieties: The exclusion of groups known to be resistant to degradation, such as quaternary ammonium (B1175870) groups or highly halogenated compounds, is a key strategy. The synthesis of these types of surfactants often aligns with green chemistry principles by utilizing renewable starting materials and avoiding toxic solvents. nih.gov

Ecotoxicity and Environmental Impact Assessments of Degradation Products

A critical aspect of assessing the environmental profile of a chemical is to consider the toxicity of its degradation products. For L-Phenylalanine, N-(1-oxodecyl)-, the primary degradation products are L-phenylalanine and decanoic acid.

L-Phenylalanine: As a common, naturally occurring amino acid, L-phenylalanine is not considered to be of ecotoxicological concern at the concentrations expected from surfactant degradation. It is a vital component of proteins in virtually all living organisms.

Decanoic Acid: Also known as capric acid, this is a naturally occurring fatty acid. While high concentrations of any fatty acid can exert non-specific toxicity (e.g., through membrane disruption), it is readily metabolized by microorganisms and is not expected to persist or bioaccumulate in the environment.

The low toxicity of these degradation products is a significant advantage of N-acyl amino acid surfactants. However, it is important to consider that under certain conditions, the degradation of the phenylalanine component could potentially lead to the formation of intermediates like phenolic compounds. nih.gov While these are also typically transient, their potential for toxicity, even at low concentrations, warrants consideration in a complete environmental risk assessment. nih.gov For example, the metabolism of benzene (B151609), which is structurally related, can produce toxic epoxide intermediates. nih.gov

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Design and Prediction

The traditional discovery of self-assembling molecules has often relied on empirical screening and chemical intuition, which can be resource-intensive and prone to human bias. nih.govnih.govresearchgate.net The future of designing materials based on L-Phenylalanine, N-(1-oxodecyl)- will increasingly involve the integration of artificial intelligence (AI) and machine learning (ML).

Furthermore, computational models are becoming adept at predicting the mesh properties of hydrogels, which is crucial for applications like controlled therapeutic delivery. researchgate.netnih.gov By inputting parameters such as polymer content and molecular structure, these models can forecast the cross-link density and mesh size of the resulting hydrogel network. nih.gov This predictive power allows for the in silico design of N-decanoyl-L-phenylalanine-based hydrogels with predefined release kinetics for specific payloads. ML algorithms can also predict the critical packing parameter (CPP), a key value used to anticipate the morphology of self-assembled structures (e.g., spherical micelles, cylindrical rods, or vesicles), directly from the molecular structure. rsc.orgarxiv.org This approach streamlines the design process, reducing the need for extensive experimental optimization.

Table 1: Application of AI/ML in the Design of N-Acyl-Phenylalanine Systems

AI/ML ApplicationPredicted PropertyPotential Impact on L-Phenylalanine, N-(1-oxodecyl)- Research
Generative AI ModelsNovel self-assembling sequencesDiscovery of new derivatives with enhanced or novel properties. nih.govgithub.com
Predictive ML ModelsSelf-assembly propensityRapid screening of potential modifications to the decanoyl chain or phenylalanine headgroup. rsc.orggithub.com
Hydrogel Network SimulationsMesh size, cross-link densityRational design of hydrogels for specific drug delivery profiles. researchgate.netnih.gov
Critical Packing Parameter (CPP) PredictionSelf-assembled morphology (micelles, fibrils, etc.)In silico determination of the likely nanostructure based on molecular design. rsc.orgarxiv.org

Exploration of Novel Supramolecular Functions and Hierarchical Assemblies

While the use of N-decanoyl-L-phenylalanine hydrogels for drug delivery is a primary focus, future research is expanding to explore more complex and active functions for these supramolecular systems. nih.gov The inherent biocompatibility of the amino acid component makes these materials prime candidates for advanced biomedical applications. documentsdelivered.comrsc.orgresearchgate.net

A key area of development is the creation of materials capable of hierarchical assembly, where initial self-assembled fibrils organize into more complex, ordered superstructures. nih.gov This process can be guided by modifying the N-terminal of the phenylalanine or by co-assembling different molecules. nih.govnih.gov For N-decanoyl-L-phenylalanine, this could involve designing derivatives that, after forming initial nanofibers, further assemble into aligned sheets, hollow tubules, or other intricate architectures. Such hierarchical structures could serve as sophisticated scaffolds for tissue engineering, mimicking the complex organization of the extracellular matrix. nih.gov

Another emerging paradigm is the use of supramolecular assemblies as templates or catalysts. The organized environment within the fibrillar network can be exploited to control chemical reactions or to template the growth of inorganic nanoparticles, creating hybrid organic-inorganic functional materials. There is also growing interest in using supramolecular assemblies derived from amino acids to create functional carbon-nitrogen-based materials for photo- or electrochemical applications after thermal treatment. The self-assembled structure acts as a precursor, allowing for precise control over the final material's morphology and composition.

Advanced Characterization Techniques for Dynamic Self-Assembly Processes

Understanding the mechanism and kinetics of self-assembly is crucial for controlling the final properties of N-decanoyl-L-phenylalanine hydrogels. While traditional techniques like electron microscopy and spectroscopy provide static snapshots of the final structures, there is a growing need for advanced techniques that can monitor the dynamic process of assembly in real-time and in situ. rsc.org

Future research will increasingly rely on methods that can track the transition from individual molecules to fully formed fibrillar networks. Techniques such as stopped-flow transparent window infrared (IR) spectroscopy allow for the continuous observation of molecular changes, like hydrogen bonding, as assembly occurs. nih.gov By incorporating isotope labels (e.g., carbon-deuterium bonds) at specific sites within the N-decanoyl-L-phenylalanine molecule, researchers can gain site-specific information about the assembly process. nih.gov

Advanced fluorescence microscopy, combined with environment-sensitive fluorescent probes, is another powerful tool for visualizing the growth of fibers from solution to gel in real-time. rsc.org These methods can reveal information about early nucleation events and the influence of external triggers, like ion concentration, on the assembly pathway. rsc.org Oscillatory rheology is also critical for studying the kinetics of gelation, correlating the evolution of the material's mechanical properties (stiffness, elasticity) with the underlying self-assembly process. windows.net Combining these in situ techniques provides a multi-faceted view of the supramolecular polymerization process, enabling a deeper understanding and more precise control over the final material. nih.govacs.orgchinesechemsoc.org

Table 2: Advanced Techniques for Characterizing Dynamic Self-Assembly

TechniqueInformation ProvidedRelevance to L-Phenylalanine, N-(1-oxodecyl)-
Stopped-Flow FTIRReal-time changes in molecular bonding and environment. nih.govMonitoring hydrogen bond formation and hydrophobic packing during fibril growth.
Multiparametric Fluorescence MicroscopyVisualization of early nucleation and fibril growth. rsc.orgUnderstanding the mechanism of gelation and the effect of additives.
Oscillatory RheologyTime-resolved evolution of mechanical properties (G', G''). windows.netCorrelating molecular assembly kinetics with the development of hydrogel stiffness.
In situ Spectroscopy (e.g., CD, NMR)Monitoring changes in secondary structure and molecular mobility during assembly. mdpi.comtue.nlTracking the conformational changes of the phenylalanine headgroup as it incorporates into a fibril.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of L-Phenylalanine, N-(1-oxodecyl)- will be realized through synergistic research that spans the boundaries of chemistry, biology, and materials science. nih.govnih.gov The inherent nature of the molecule—a biologically derived amino acid linked to a lipid-like chain—positions it perfectly at this interface. nih.gov

Chemists will continue to play a vital role in synthesizing new derivatives, modifying the acyl chain or the phenylalanine ring to introduce new functionalities, such as specific cell-binding motifs, enzyme cleavage sites for controlled degradation, or photo-responsive groups for on-demand gelation or drug release. nih.govnih.gov The design possibilities are vast, drawing from the diversity of both natural and non-natural amino acids. researchgate.net

Biologists are needed to investigate the interactions of these materials with living systems. This includes studying cellular responses to the hydrogel scaffolds, understanding the pathways of their biodegradation, and exploring their potential as carriers for sensitive biological cargo like proteins or nucleic acids. nih.gov The biological function of naturally occurring N-acyl amino acids in cell signaling suggests that synthetic counterparts could be designed to actively modulate cellular behavior rather than just serving as passive scaffolds. nih.gov

From a materials science perspective, the focus will be on translating the molecular self-assembly into bulk materials with tailored macroscopic properties. This involves understanding the structure-property relationships that govern mechanical strength, viscoelasticity, and transport properties. mdpi.com The convergence of these disciplines will enable the development of "smart" hydrogels that can sense biological cues and respond accordingly, leading to more effective and personalized therapeutic and biomedical technologies. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for L-Phenylalanine, N-(1-oxodecyl)-, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via acylation of L-phenylalanine with decanoyl chloride derivatives under anhydrous conditions. Key parameters include:

  • Solvent selection : Dichloromethane or ether for optimal solubility and minimal side reactions .
  • Catalysis : Alkaline conditions (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction .
  • Stoichiometry : A 1.2:1 molar ratio of acylating agent to amino acid to compensate for volatility or side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation of L-Phenylalanine, N-(1-oxodecyl)-?

Methodological Answer:

  • Mass Spectrometry (MS) : EPA/NIH databases (e.g., MW 381–1674) provide reference fragmentation patterns for acylated amino acids, particularly C=O and amide bond cleavages .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the 1-oxodecyl chain (δ 2.0–2.4 ppm for α-protons) and phenylalanine aromatic protons (δ 7.2–7.4 ppm) .
  • Infrared Spectroscopy (IR) : Confirms amide I (1650 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches .

Q. What are the recommended storage conditions to maintain the stability of L-Phenylalanine, N-(1-oxodecyl)-?

Methodological Answer: Store in sealed, inert containers (e.g., argon-purged vials) at –20°C to prevent hydrolysis of the amide bond or oxidation of the alkyl chain. Avoid exposure to moisture and strong oxidizers .

Advanced Research Questions

Q. How can researchers mitigate racemization during the synthesis of L-Phenylalanine, N-(1-oxodecyl)-?

Methodological Answer:

  • Low-temperature reactions : Conduct acylation below 0°C to minimize chiral center inversion .
  • Chiral purity validation : Use enantioselective HPLC with molecularly imprinted polymer (MIP) films, as demonstrated for phenylalanine derivatives, to confirm >99% enantiomeric excess .
  • Protecting groups : Temporarily block the α-amino group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

Q. What strategies resolve contradictions in mass spectral data for acylated amino acid derivatives?

Methodological Answer:

  • High-resolution MS (HRMS) : Differentiate isobaric ions (e.g., C₃H₆O vs. C₂H₂N₂) with accuracy <5 ppm .
  • Isotopic pattern analysis : Verify molecular formulas using natural abundance isotopic peaks (e.g., ¹³C, ³⁵Cl) .
  • Collision-induced dissociation (CID) : Compare fragment ions (e.g., m/z 148 for phenylalanine backbone) to EPA/NIH reference spectra .

Q. How does the 1-oxodecyl chain’s structural modification influence the compound’s bioactivity?

Methodological Answer:

  • Lipophilicity assays : Measure logP values to correlate chain length with membrane permeability .
  • Enzyme inhibition studies : Test derivatives against tyrosinase (for melanin inhibition) using spectrophotometric assays (λ = 475 nm), as shown for undecenoylphenylalanine analogs .
  • Molecular docking : Simulate interactions with hydrophobic enzyme pockets to optimize chain length and substitution .

Q. What experimental designs are optimal for studying L-Phenylalanine, N-(1-oxodecyl)- in peptide conjugation?

Methodological Answer:

  • Solid-phase peptide synthesis (SPPS) : Incorporate the compound as a hydrophobic spacer in peptide chains using Fmoc chemistry .
  • Stability testing : Monitor ester/amide bond hydrolysis in physiological buffers (pH 7.4, 37°C) via LC-MS .
  • Circular dichroism (CD) : Assess conformational changes in conjugated peptides due to the 1-oxodecyl moiety .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting solubility data for L-Phenylalanine, N-(1-oxodecyl)- in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility parameter (δ) calculations : Compare experimental solubility in DMSO (δ = 12.9) vs. hexane (δ = 7.3) to validate computational predictions .
  • Critical micelle concentration (CMC) : Use dynamic light scattering (DLS) to detect self-assembly in aqueous solutions, which may skew solubility measurements .

Q. What methodologies validate the absence of toxic byproducts in synthesized L-Phenylalanine, N-(1-oxodecyl)-?

Methodological Answer:

  • LC-MS/MS screening : Detect trace impurities (e.g., unreacted decanoyl chloride) with MRM transitions specific to acyl chlorides .
  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 for preclinical safety .

Application-Oriented Questions

Q. How can L-Phenylalanine, N-(1-oxodecyl)- be applied in drug delivery systems?

Methodological Answer:

  • Liposome encapsulation : Use thin-film hydration to integrate the compound into lipid bilayers, enhancing payload retention .
  • In vitro release studies : Quantify drug release kinetics in simulated biological fluids using UV-Vis or fluorescence spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.